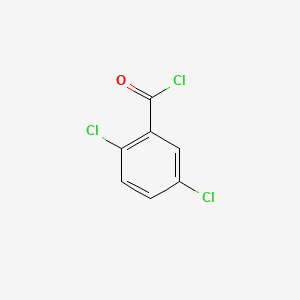

2,5-Dichlorobenzoyl chloride

Overview

Description

2,5-Dichlorobenzoyl chloride (CAS No. 2905-61-5) is a halogenated aromatic acyl chloride with the molecular formula C₇H₃Cl₃O and a molecular weight of 209.5 g/mol . It is synthesized via Friedel-Crafts acylation of 2,5-dichlorobenzene with phosgene (using AlCl₃ as a catalyst) or through chlorination of 2,5-dichlorotoluene followed by hydrolysis . This compound is a critical intermediate in organic synthesis, particularly for pharmaceuticals (e.g., proteasome inhibitors like ixazomib citrate ), agrochemicals, and dyes. Its reactivity stems from the electron-withdrawing chlorine substituents at the 2- and 5-positions, which enhance electrophilicity at the carbonyl carbon .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Dichlorobenzoyl chloride can be synthesized through the Friedel-Crafts acylation of 2,5-dichlorobenzene with phosgene. The reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the acylation process .

Industrial Production Methods: In industrial settings, the production of this compound often involves the chlorination of 2,5-dichlorotoluene followed by hydrolysis. The chlorination step is catalyzed by azodiisobutyronitrile, and the resulting 2,5-dichlorotrichlorotoluene is hydrolyzed to yield the target compound .

Chemical Reactions Analysis

Substitution Reactions

The acyl chloride group undergoes nucleophilic substitution with a range of nucleophiles to yield derivatives critical in pharmaceutical and agrochemical synthesis:

Reaction with Amines

2,5-Dichlorobenzoyl chloride reacts with primary/secondary amines to form substituted benzamides. For example:

Reagents : Arylamines (e.g., aniline derivatives)

Conditions : Pyridine (base), room temperature, anhydrous DCM .

Product : 2,5-Dichlorobenzamide derivatives (yields: 59–91%) .

Reaction with Alcohols

Esterification occurs under basic conditions:

Reagents : Methanol, ethanol, or substituted alcohols

Conditions : Triethylamine, reflux in THF or toluene .

Product : 2,5-Dichlorobenzoate esters (e.g., methyl-2,5-dichlorobenzoate) .

Reaction with Thiols

Thioesters form via nucleophilic acyl substitution:

Reagents : Aliphatic/aromatic thiols

Conditions : Room temperature, inert atmosphere .

Product : Thioester derivatives with applications in polymer synthesis.

Friedel-Crafts Acylation

The compound serves as an acylating agent in electrophilic aromatic substitution, enabling synthesis of benzophenone derivatives:

Reagents : Aromatic hydrocarbons (e.g., 1,4-dichlorobenzene)

Catalyst : AlCl₃ (Lewis acid)

Conditions : 140–175°C, solvent-free or in DCM .

| Substrate | Temp (°C) | Time (h) | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|---|

| 1,4-Dichlorobenzene | 175 | 3 | 97 | >99 | |

| Toluene | 110 | 24 | 64 | 98 |

Product : 2,5-Dichlorobenzophenone (key intermediate in pesticide synthesis) .

Hydrolysis

Hydrolytic degradation occurs in aqueous environments:

Reagents : H₂O (moisture-sensitive)

Conditions : Ambient temperature, accelerated by heat .

Product : 2,5-Dichlorobenzoic acid and HCl .

Reduction and Oxidation

Scientific Research Applications

Organic Synthesis

- Building Block for Pharmaceuticals : 2,5-Dichlorobenzoyl chloride is extensively used in the synthesis of various pharmaceutical compounds. It serves as an acylating agent in reactions that form biologically active molecules, including enzyme inhibitors and receptor ligands.

- Polymer Production : The compound is utilized to produce poly(2,5-benzophenone)s, which exhibit high thermal stability and solubility in organic solvents. These polymers are potentially applicable in high-performance plastics and coatings.

Biological Applications

- Plant Growth Regulator : this compound functions as a plant growth regulator. It has been shown to influence the growth of crops such as sorghum and soybean when applied in gaseous or aqueous forms .

Industrial Applications

- Agrochemicals : The compound is used in the formulation of agrochemicals due to its effectiveness in modifying plant growth patterns and improving crop yields .

- Dyes and Colorants : It acts as an intermediate in the production of various dyes and colorants used in textiles and other industries.

Data Table: Applications Overview

| Application Area | Specific Uses | Remarks |

|---|---|---|

| Pharmaceuticals | Synthesis of enzyme inhibitors | Key role in drug development |

| Polymers | Production of poly(2,5-benzophenone)s | High thermal stability |

| Agriculture | Plant growth regulator | Enhances crop yields |

| Dyes | Intermediate for colorants | Used in textile industry |

Case Studies

- Pharmaceutical Development : A study demonstrated the synthesis of a novel enzyme inhibitor using this compound as an acylating agent. The resulting compound exhibited significant biological activity against targeted enzymes involved in disease pathways.

- Agricultural Impact : Field trials conducted with sorghum treated with this compound showed a marked increase in growth rates compared to untreated controls. This highlights its potential utility as an effective plant growth regulator.

- Polymer Research : Research into poly(2,5-benzophenone)s revealed that variations in synthesis conditions using this compound could tailor polymer properties for specific applications such as coatings that require high durability.

Mechanism of Action

The mechanism of action of 2,5-dichlorobenzoyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles by forming a covalent bond with the nucleophilic atom, typically nitrogen, oxygen, or sulfur. This reaction proceeds through the formation of a tetrahedral intermediate, which then collapses to release hydrochloric acid and form the final product .

Comparison with Similar Compounds

Positional Isomers of Dichlorobenzoyl Chlorides

The position of chlorine substituents on the benzene ring significantly impacts reactivity, steric effects, and applications. Key isomers include:

Key Insight : The 2,5-isomer’s symmetry balances electronic activation and steric accessibility, making it ideal for pharmaceutical synthesis. In contrast, the 3,5-isomer’s para-substitution favors industrial applications requiring thermal stability .

Substituted Benzoyl Chlorides with Additional Functional Groups

Methyl-Substituted Derivatives

- 4-Chloro-3,5-dimethylbenzoyl chloride : The methyl groups increase steric bulk, reducing reaction rates with large nucleophiles. This compound is favored in fine chemical synthesis where selectivity is critical .

- 3,5-Dichloro-4-methylbenzoyl chloride : The methyl group at the 4-position enhances lipophilicity, improving bioavailability in drug derivatives .

Fluoro- and Alkoxy-Substituted Derivatives

- 4-n-Butoxy-3,5-difluorobenzoyl chloride: The butoxy group improves solubility in nonpolar solvents, while fluorine atoms enhance electrophilicity. Used in liquid crystal and polymer synthesis .

- 5-Chloro-2-[(2,6-dichlorobenzyl)oxy]benzoyl chloride : The dichlorobenzyl ether moiety enables interactions with biological targets, making it a candidate for anticancer agents .

Key Insight : Functional groups like methyl or alkoxy modify solubility and steric effects, expanding utility in niche applications such as materials science or targeted drug delivery .

Halogenated Derivatives Beyond Chlorine

- 2,5-Dichlorobenzoyl fluoride (C₇H₃Cl₂FO): The fluorine atom increases electrophilicity but reduces stability in aqueous environments. Used in fluorinated polymer synthesis .

- Brominated analogs (e.g., 5-Bromo-2-[(2,6-dichlorobenzyl)oxy]benzoyl chloride): Bromine’s polarizability enhances binding to aromatic receptors in medicinal chemistry .

Key Insight : Fluorine and bromine substituents tailor reactivity for specialized applications, though their cost and stability trade-offs limit widespread use .

Data Tables

Table 1: Structural and Reactivity Comparison of Dichlorobenzoyl Chlorides

| Compound | Substituent Positions | Melting Point (°C) | Reactivity with Amines | Key Application |

|---|---|---|---|---|

| This compound | 2,5-Cl | 40–42 | High (forms stable amides) | Proteasome inhibitors |

| 3,5-Dichlorobenzoyl chloride | 3,5-Cl | 55–57 | Moderate | Polymer crosslinkers |

| 4-Chloro-3,5-dimethylbenzoyl chloride | 4-Cl, 3,5-CH₃ | 68–70 | Low (steric hindrance) | Asymmetric synthesis |

Biological Activity

2,5-Dichlorobenzoyl chloride (C7H3Cl3O) is an important compound in organic synthesis, particularly known for its role as an acylating agent in Friedel-Crafts reactions. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is synthesized primarily through the Friedel-Crafts acylation of 2,5-dichlorobenzene with phosgene, often utilizing Lewis acid catalysts like aluminum chloride (AlCl3) to facilitate the reaction. The compound possesses a molecular weight of approximately 232.06 g/mol and features two chlorine atoms attached to a benzene ring, which enhances its chemical reactivity and biological activity.

Target and Mode of Action:

- The primary target of this compound is aromatic compounds, where it acts through Friedel-Crafts acylation to introduce the 2,5-dichlorobenzoyl group into various substrates.

- It forms covalent bonds with nucleophilic groups such as amines and hydroxyl groups in proteins, leading to stable acylated products.

Biochemical Pathways:

- The compound can undergo hydrolysis in the presence of water, resulting in the formation of 2,5-dichlorobenzoic acid and hydrochloric acid. This reaction is significant for understanding its stability and degradation in biological systems.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of derivatives related to this compound. For instance:

- A series of compounds derived from similar structures demonstrated activity against gram-positive bacteria and mycobacterial strains. These compounds exhibited a spectrum of action comparable to clinically used antibiotics such as ampicillin and rifampicin .

- The introduction of halogen atoms into molecular structures has been shown to enhance antibacterial activity significantly .

Proteasome Inhibition

One notable derivative, (2,5-Dichlorobenzoyl)glycylleucine, has been identified as a proteasome inhibitor:

- This compound has shown promise in preclinical studies for treating various cancers, including multiple myeloma. Its mechanism involves inhibiting proteasome activity, leading to the accumulation of pro-apoptotic factors that promote cancer cell death.

Research Findings

A summary table of key findings related to the biological activity of this compound and its derivatives is provided below:

| Compound | Biological Activity | Mechanism |

|---|---|---|

| This compound | Acylating agent in organic synthesis | Friedel-Crafts acylation |

| (2,5-Dichlorobenzoyl)glycylleucine | Proteasome inhibition; anticancer potential | Inhibition of proteasome activity |

| Various cinnamic anilides | Antimicrobial against gram-positive bacteria | Interaction with bacterial cell walls |

Case Studies

- Antimicrobial Efficacy : A study evaluated a series of 4-chlorocinnamanilides and their derivatives against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). Some derivatives showed submicromolar activity, indicating strong potential as antimicrobial agents .

- Cytotoxicity Assessment : Research on (2,5-Dichlorobenzoyl)glycylleucine revealed minimal cytotoxicity towards primary porcine monocyte-derived macrophages while demonstrating significant efficacy against cancer cell lines.

Q & A

Basic Questions

Q. What are the common synthesis routes for 2,5-dichlorobenzoyl chloride, and what factors influence their yields?

Answer: Two primary synthesis routes are documented:

- Route 1 (m-Xylene-based): Involves sequential chlorination (side-chain and ring), hydrolysis, and decarbonylation. Key factors affecting yield include reaction temperature, chlorine gas flow rate, and catalyst efficiency. Optimized conditions yield 63.03% (based on m-xylene) with 99.2% purity .

- Route 2 (p-Aminobenzoic acid-based): Utilizes chlorination with FeCl₃, low-temperature diazotization, and reaction with thionyl chloride. This method achieves >75% yield, attributed to milder conditions and reduced waste .

Methodological Insight: Single-factor experiments are critical for optimizing parameters like temperature and stoichiometry. For reproducibility, confirm intermediate purity at each step via TLC or HPLC.

Q. What safety precautions are necessary when handling this compound?

Answer:

- PPE Requirements: Impervious gloves (e.g., nitrile), tightly sealed goggles, and acid-resistant lab coats. Respiratory protection (e.g., NIOSH-approved mask) is mandatory in poorly ventilated areas .

- First Aid:

- Storage: Store in corrosion-resistant containers at ≤25°C, away from moisture and bases .

Q. How can researchers verify the purity and structural integrity of synthesized this compound?

Answer:

- Analytical Techniques:

- ¹H NMR: Confirm structure via aromatic proton splitting patterns and absence of impurities (e.g., residual solvents) .

- Mass Spectrometry (MS): Compare molecular ion peaks (m/z 209.46) with reference data. Note: Public spectral libraries (e.g., NIST) may lack comprehensive entries, necessitating in-house validation .

- Purity Assessment: Titration (for active chloride) or GC-MS to quantify byproducts like unreacted intermediates.

Advanced Research Questions

Q. What methodologies are effective in optimizing the synthesis of this compound for higher yields?

Answer:

- Reaction Engineering:

- Process Control: Use design of experiments (DoE) to identify interactions between variables (e.g., temperature, Cl₂ flow rate). For example, excessive chlorination may lead to over-substitution, reducing yield .

Q. How should researchers address discrepancies in spectroscopic data during characterization?

Answer:

- Cross-Validation: Combine multiple techniques (e.g., ¹H NMR, FTIR, and elemental analysis) to resolve ambiguities. For instance, FTIR can confirm carbonyl (C=O) stretch at ~1770 cm⁻¹, distinguishing it from esters or amides.

- Synthetic Controls: Compare spectra with independently synthesized batches or commercial standards (if available). Note: Commercial samples may vary in purity, requiring rigorous drying to exclude moisture interference .

Q. What strategies mitigate hazards during large-scale reactions involving this compound?

Answer:

- Engineering Controls:

- Thermal Stability: Monitor exothermic reactions (e.g., thionyl chloride addition) using jacketed reactors with cooling loops. DSC/TGA studies can preempt decomposition risks during scale-up .

Properties

IUPAC Name |

2,5-dichlorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl3O/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSINFFVFOTUDEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4062698 | |

| Record name | Benzoyl chloride, 2,5-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2905-61-5 | |

| Record name | 2,5-Dichlorobenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2905-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dichlorobenzoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002905615 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-DICHLOROBENZOYL CHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41887 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoyl chloride, 2,5-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoyl chloride, 2,5-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dichlorobenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.921 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DICHLOROBENZOYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7C0V01SK6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,5-DICHLOROBENZOYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5902 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.